5-Isobutoxy-2-methylbenzaldehyde
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Overview
Description
5-Isobutoxy-2-methylbenzaldehyde is an organic compound with the molecular formula C12H16O2 It is a benzaldehyde derivative, characterized by the presence of an isobutoxy group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutoxy-2-methylbenzaldehyde typically involves the alkylation of 2-methylbenzaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Isobutoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: 5-Isobutoxy-2-methylbenzoic acid.
Reduction: 5-Isobutoxy-2-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
5-Isobutoxy-2-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the manufacture of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 5-Isobutoxy-2-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. Additionally, the compound can undergo redox reactions, influencing cellular redox homeostasis and antioxidation systems .
Comparison with Similar Compounds
2-Isobutoxy-5-methylbenzaldehyde: Similar structure but with different positioning of the isobutoxy and methyl groups.
4-Isobutoxy-2-methylbenzaldehyde: Another isomer with the isobutoxy group at the para position relative to the aldehyde group.
Uniqueness: 5-Isobutoxy-2-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it valuable in targeted synthetic applications and research .
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-methyl-5-(2-methylpropoxy)benzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-9(2)8-14-12-5-4-10(3)11(6-12)7-13/h4-7,9H,8H2,1-3H3 |
InChI Key |
DCVOLCMNFSMLDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(C)C)C=O |
Origin of Product |
United States |
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